Uralene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uralene belongs to the class of organic compounds known as 2'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 2'-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

科学研究应用

Mitigation of Tin Whisker Growth

Background

Tin whiskers are metallic filaments that can grow from tin surfaces and pose significant reliability risks in electronic components. NASA initiated studies to evaluate the effectiveness of Uralane 5750 as a conformal coating to prevent or mitigate tin whisker formation.

Research Findings

- Initial Growth Observations : Research indicated that while Uralane did not completely prevent tin whisker formation, it shortened the incubation period for whiskers to initiate growth. The density of whiskers was found to be higher on coated surfaces initially but stabilized over time .

- Dielectric Strength : Uralane 5750 exhibited a dielectric strength of 1500 V/mil, which provides adequate protection against electrical arcing caused by tin whiskers. Experimental tests showed that the coating could withstand significant voltages without breakdown, making it suitable for high-voltage applications in space electronics .

- Long-Term Performance : Longitudinal studies demonstrated that after eighteen months, no whiskers penetrated the Uralane coating, indicating its potential for short-duration space missions. However, concerns remain regarding long-term efficacy for extended missions .

Protective Coatings in Aerospace

Uralane is extensively used as a protective coating in aerospace applications due to its durability and resistance to environmental factors.

Key Properties

- Chemical Resistance : Uralane coatings provide excellent resistance to chemicals and moisture, making them ideal for protecting sensitive electronic components in harsh environments.

- Thermal Stability : The thermal stability of Uralane allows it to maintain performance under varying temperature conditions, which is crucial in aerospace applications where components are subjected to extreme temperatures .

Adhesive Applications

Uralene's properties extend beyond coatings; it is also utilized as an adhesive in various manufacturing processes.

Adhesive Characteristics

- Eco-Friendly Alternatives : Recent studies have explored the use of eco-economical polyurethane adhesives derived from cellulosic waste, highlighting this compound's potential as a sustainable adhesive option .

- Bonding Strength : Uralane adhesives demonstrate strong bonding capabilities across different substrates, making them suitable for wood and composite materials. Their application can enhance the structural integrity of products while reducing reliance on harmful chemicals .

Case Studies

化学反应分析

Chemical Stability and Reactivity

URALANE® 5774 is a two-component system composed of:

-

Part A : A polyol blend containing methyl oxirane polymer and 1,1'-methylenebis[4-isocyanatocyclohexane] (50–70% w/w) .

-

Part B : A polyisocyanate hardener.

Key Stability Characteristics:

Reaction with Water (Moisture)

URALANE® 5774 undergoes hydrolysis upon contact with water, releasing carbon dioxide:

Isocyanate R NCO +H2O→R NH2+CO2↑

Polymerization with Polyols

The primary curing mechanism involves the reaction of isocyanates (Part B) with hydroxyl groups in Part A:

R NCO+R OH→R NH CO O R

Exothermic Reactions with Active Hydrogen Compounds

Isocyanates react exothermically with substances containing active hydrogen (e.g., alcohols, amines):

R NCO+R NH2→R NH CO NH R

Hazardous Decomposition Products

| Condition | Products Formed | Hazard Profile |

|---|---|---|

| Combustion (>500°C) | CO, CO₂, NOₓ, HCN, hydrocarbons | Toxic fumes, respiratory risks |

| Thermal decomposition | Aniline derivatives (suspected) | Carcinogenic potential |

| Acid/base exposure | CO₂, amines, urea derivatives | Corrosive byproducts |

Incompatibility and Side Reactions

| Substance | Reaction Outcome | Mitigation Strategy |

|---|---|---|

| Metals (e.g., Al, Cu) | Catalyzes uncontrolled polymerization | Avoid direct contact |

| Amines | Accelerates curing, heat generation | Use in ventilated environments |

| Strong acids/bases | Neutralization, gas release | Segregate storage |

Gaps in Existing Data

-

No peer-reviewed studies on URALANE® 5774’s reaction kinetics or mechanistic pathways.

-

Limited data on long-term stability under UV exposure or oxidative conditions.

Recommendations for Further Study

-

Quantify activation energy for isocyanate-polyol polymerization using DSC/TGA.

-

Investigate decomposition pathways via GC-MS under controlled pyrolysis.

-

Assess ecotoxicity of hydrolysis byproducts using OECD test guidelines.

属性

CAS 编号 |

150853-99-9 |

|---|---|

分子式 |

C21H18O7 |

分子量 |

384.4 g/mol |

IUPAC 名称 |

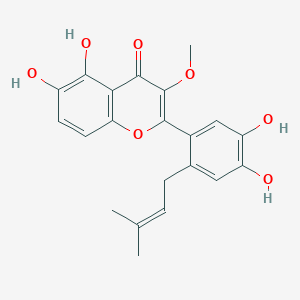

2-[4,5-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,6-dihydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C21H20O7/c1-10(2)4-5-11-8-14(23)15(24)9-12(11)20-21(27-3)19(26)17-16(28-20)7-6-13(22)18(17)25/h4,6-9,22-25H,5H2,1-3H3 |

InChI 键 |

VRZAKSFJNYJYJJ-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |

规范 SMILES |

CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |

熔点 |

216-218°C |

Key on ui other cas no. |

150853-99-9 |

物理描述 |

Solid |

同义词 |

5,6,3',4'-tetrahydroxy-3-methoxy-6'-isoprenylflavone uralene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。